![molecular formula C20H17FN6OS B2472966 4-fluoro-N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide CAS No. 897613-11-5](/img/structure/B2472966.png)
4-fluoro-N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a fluorobenzamide, a pyridine ring, a sulfanyl group, and a triazolopyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and rings. Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing fluorine substituent .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, fluoropyridines and triazolopyridazines are known to participate in a variety of chemical reactions. For example, monofluoropyridines can be obtained from polyfluoropyridines using reactions of nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the properties of its functional groups. For example, fluoropyridines are known for their interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing fluorine substituent .Aplicaciones Científicas De Investigación
Antiproliferative Activity
Compounds with a [1,2,4]triazolo[4,3-b]pyridazine derivative, similar to the chemical , have been studied for their antiproliferative activity. These compounds inhibited the proliferation of endothelial and tumor cells, suggesting potential applications in cancer research and treatment (Ilić et al., 2011).
Antimicrobial Activities
Another related compound, N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide, has been synthesized and characterized for its antimicrobial properties. Studies indicated that it exhibits significant antibacterial and antifungal activities (Patel & Patel, 2015).
Structural Analysis and Density Functional Theory Calculations
In-depth structural analysis and density functional theory calculations have been conducted on pyridazine analogs, which are crucial for understanding their chemical properties and potential pharmaceutical applications (Sallam et al., 2021).
Herbicidal Activity
Compounds like N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, which share structural similarities, have demonstrated excellent herbicidal activity, suggesting potential use in agriculture and plant ecosystem management (Moran, 2003).
Antiproliferative Activity Against Cancer Cell Lines
Fluorinated derivatives of 1,2,4-triazolo[1,5-a][1,3,5]triazines, similar in structure, have shown high antiproliferative activity against various cancer cell lines. This indicates their potential as candidates for cancer therapy (Dolzhenko et al., 2008).
PI3K Inhibitor and Anticancer Agent
Modifications of related compounds to include alkylurea or 2-(dialkylamino)ethylurea moiety have resulted in potent antiproliferative activities and inhibition of PI3Ks and mTOR, positioning them as effective anticancer agents with reduced toxicity (Wang et al., 2015).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds involving [1,2,4]triazolo[4,3-b][1,3,4]thiadiazole derivatives has shown pronounced antimicrobial activity, highlighting their potential in pharmaceutical applications (Bhuiyan et al., 2006).
Direcciones Futuras
The future directions for research on this compound would likely depend on its intended use and the results of initial studies on its properties and effects. For example, if it shows promise as a pharmaceutical, future research could involve further studies on its mechanism of action, efficacy, and safety .
Propiedades
IUPAC Name |
4-fluoro-N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c21-15-6-4-14(5-7-15)20(28)23-12-10-18-25-24-17-8-9-19(26-27(17)18)29-13-16-3-1-2-11-22-16/h1-9,11H,10,12-13H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGXCCJLUKMOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

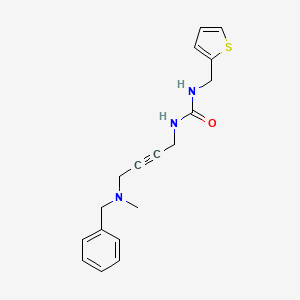
![2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2472888.png)
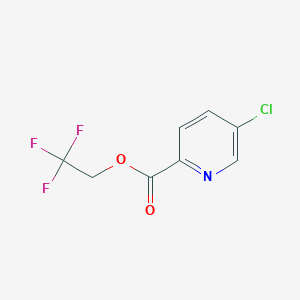
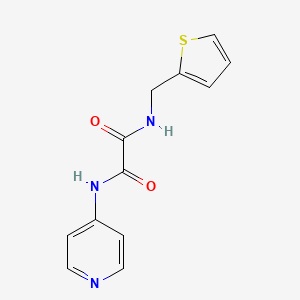
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2472892.png)
![5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole](/img/structure/B2472893.png)
![5-(Trifluoromethyl)-2-(1-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine](/img/structure/B2472894.png)
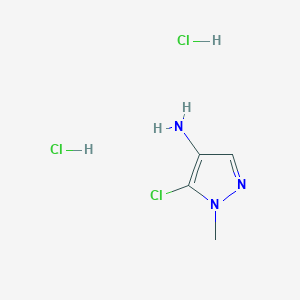
![N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methyl-2-phenylbutanamide](/img/structure/B2472896.png)
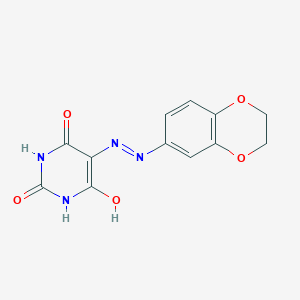
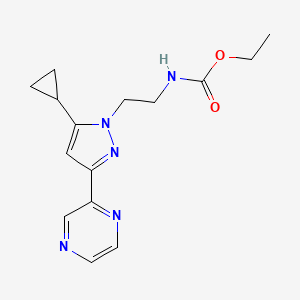
![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2472899.png)
![N-(4-chlorophenyl)-3-[(3-chlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2472901.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2472902.png)